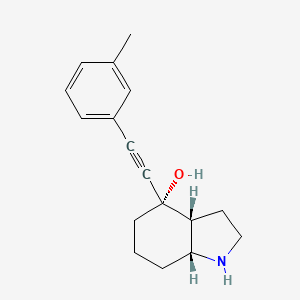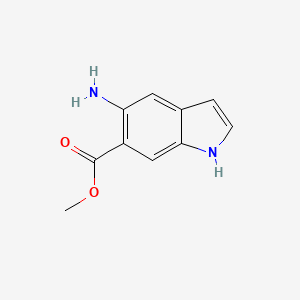
2,3-Diphenylthiophene
概要
説明
2,3-Diphenylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the thiophene ring. Thiophenes are known for their aromatic properties and are widely studied for their applications in various fields, including organic electronics and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield 2-bromo-3,3-difluoroallyl benzyl sulfide, which upon further reactions, forms this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions: 2,3-Diphenylthiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydrothiophene derivatives.
Substitution: The compound can participate in substitution reactions, such as S-phenylation, to form derivatives like 2,3,5-triphenylthiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like phenyl triflates are employed in substitution reactions.
Major Products Formed:
Oxidation: Thiophene S-oxides and thiophene 1,1-dioxides.
Reduction: Tetrahydrothiophene derivatives.
Substitution: 2,3,5-Triphenylthiophene.
科学的研究の応用
2,3-Diphenylthiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Diphenylthiophene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the thiophene ring undergoes oxidation to form S-oxides, which can further participate in various chemical transformations . The compound’s unique structure allows it to engage in π-π stacking interactions, making it valuable in the formation of supramolecular polymers and other materials .
類似化合物との比較
2,3-Diphenylthiophene can be compared with other thiophene derivatives, such as:
2,5-Diphenylthiophene: Similar in structure but with phenyl groups at the 2 and 5 positions.
3-Phenylthiophene: Contains a single phenyl group at the 3 position.
2,3,5-Triphenylthiophene: Contains three phenyl groups at the 2, 3, and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with tailored optical and electronic characteristics .
特性
IUPAC Name |
2,3-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOAVRHEGQZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384320 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-12-1 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chlorophenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1652922.png)

![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)
![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)



![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B1652937.png)




